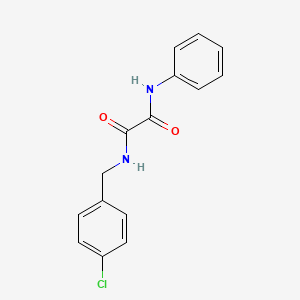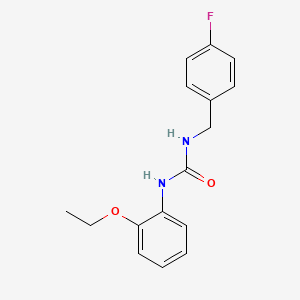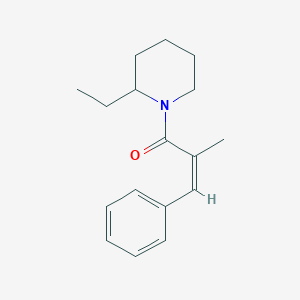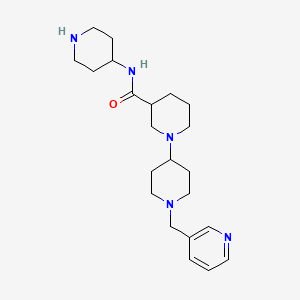
N-(4-chlorobenzyl)-N'-phenylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N'-phenylethanediamide, commonly known as CB-154, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. CB-154 belongs to the class of benzylamines and has been found to exhibit a wide range of biological activities, making it a promising candidate for further investigation.
作用机制
The mechanism of action of CB-154 is not fully understood, but studies have suggested that it exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, CB-154 reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CB-154 has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that CB-154 reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the inflammatory response. CB-154 has also been found to reduce the production of reactive oxygen species (ROS), which are involved in cellular damage and oxidative stress. Additionally, CB-154 has been found to exhibit analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever.
实验室实验的优点和局限性
CB-154 has several advantages as a research compound. It is relatively easy to synthesize and has a high purity and yield. CB-154 also exhibits a wide range of biological activities, making it a versatile compound for various research applications. However, CB-154 has some limitations as a research compound. It has a relatively short half-life, which may limit its effectiveness in some experimental designs. Additionally, CB-154 has not been extensively studied in vivo, and its safety profile in humans is not fully understood.
未来方向
There are several future directions for the research on CB-154. One potential area of investigation is its use as a therapeutic agent for inflammatory disorders such as arthritis and rheumatoid arthritis. Additionally, CB-154's potential as an anticancer agent warrants further investigation. Future research could also focus on elucidating the mechanism of action of CB-154 and identifying its molecular targets. Finally, the safety and efficacy of CB-154 in humans need to be further explored in clinical trials.
合成方法
CB-154 can be synthesized through a multi-step process that involves the condensation of 4-chlorobenzylamine with phenylethylamine in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product, CB-154. The synthesis of CB-154 has been optimized to yield high purity and yield, making it a suitable compound for various research applications.
科学研究应用
CB-154 has been extensively studied for its potential use as a therapeutic agent in various disease conditions. Studies have shown that CB-154 exhibits potent anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of inflammatory disorders such as arthritis, osteoarthritis, and rheumatoid arthritis. CB-154 has also been found to exhibit antitumor properties, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-12-8-6-11(7-9-12)10-17-14(19)15(20)18-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMHOZKKXIYGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968573 |
Source


|
| Record name | N~1~-[(4-Chlorophenyl)methyl]-N~2~-phenylethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5379-25-9 |
Source


|
| Record name | N~1~-[(4-Chlorophenyl)methyl]-N~2~-phenylethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B5371835.png)
![1-methyl-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5371839.png)
![N-(4-{[(1-cyclohexen-1-ylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5371843.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5371848.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5371850.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5371861.png)

![N-(5-chloro-2-pyridinyl)-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5371882.png)

![4-{[4-hydroxy-1-(2-methoxyethyl)-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5371890.png)
![(2S)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-3-phenylpropanamide](/img/structure/B5371917.png)
![[2-(2,7-diazaspiro[4.5]dec-2-ylcarbonyl)phenyl]propylamine hydrochloride](/img/structure/B5371922.png)
![2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)benzoic acid](/img/structure/B5371928.png)